1-Iodooctadecane

Catalog No.
S748929
CAS No.
629-93-6
M.F
C18H37I
M. Wt
380.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Iodooctadecane

CAS Number

629-93-6

Product Name

1-Iodooctadecane

IUPAC Name

1-iodooctadecane

Molecular Formula

C18H37I

Molecular Weight

380.4 g/mol

InChI

InChI=1S/C18H37I/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h2-18H2,1H3

InChI Key

ZNJOCVLVYVOUGB-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCCI

Canonical SMILES

CCCCCCCCCCCCCCCCCCI

1-Iodooctadecane, with the molecular formula C18_{18}H37_{37}I and a molecular weight of 380.40 g/mol, is a long-chain alkyl iodide. It is also known as octadecyl iodide or stearyl iodide. This compound appears as a white or colorless solid at room temperature, with a melting point of approximately 34 °C and a boiling point of about 197 °C at reduced pressure (2 mmHg) . It is primarily used in organic synthesis due to its reactivity, particularly as an alkylating agent.

For instance, when 1-ioodooctadecane is used for protein labeling, the iodine group can react with specific amino acid residues in the protein, allowing for its detection or purification [3].

1-Iodooctadecane can be irritating to the skin, eyes, and respiratory system. It is also flammable [4]. Here are some safety precautions to consider:

  • Wear appropriate personal protective equipment (PPE) like gloves, goggles, and a respirator when handling the compound.
  • Work in a well-ventilated area.
  • Avoid contact with skin, eyes, and clothing.
  • Store in a cool, dry place away from heat and ignition sources.

Data source:

  • Sigma-Aldrich
  • PubChem
  • Santa Cruz Biotechnology
  • [Safety data sheet for 1
  • Chemical Reactions: 1-Iodooctadecane serves as a valuable alkylating agent in organic synthesis. Its reactive iodine atom readily undergoes substitution reactions, allowing researchers to introduce a long alkyl chain (C₁₈H₃₇) onto various molecules. This functionality is crucial in the synthesis of diverse organic compounds, including:
    • Surfactants and detergents: By reacting 1-iodooctadecane with suitable functional groups, scientists can create amphiphilic molecules with both hydrophobic (water-hating) and hydrophilic (water-loving) regions. These molecules act as surfactants, reducing surface tension and enabling applications like emulsification, detergency, and wetting. [Source: Surfactants and Detergents, ]
    • Pharmaceutical intermediates: 1-Iodooctadecane serves as a vital building block in the synthesis of various pharmaceutically relevant molecules. Its long alkyl chain can be incorporated into drugs to modify their properties, such as solubility, targeting, and activity. [Source: Iodides in Pharmaceutical Chemistry, ]
  • Material Science: The long alkyl chain of 1-Iodooctadecane proves valuable in surface functionalization of various materials. By attaching this molecule to a surface, researchers can modify its properties, such as:
    • Hydrophobicity: Introducing the C₁₈H₃₇ chain renders the surface more hydrophobic, repelling water and other polar molecules. This finds applications in creating water-resistant coatings, microfluidic devices, and self-cleaning surfaces. [Source: Surface Modification of Materials, ]
    • Biocompatibility: Modifying surfaces with 1-iodooctadecane can improve their biocompatibility, making them less prone to protein adsorption and cell adhesion. This is crucial for developing biocompatible implants, biosensors, and drug delivery systems. [Source: Biocompatible Materials for Biomedical Engineering, ]
, particularly nucleophilic substitution reactions. The iodine atom in 1-iodooctadecane can be replaced by nucleophiles, making it a valuable reagent in organic synthesis. For instance, it can react with gold surfaces, facilitating the formation of self-assembled monolayers . Additionally, it can undergo reactions typical of alkyl halides, such as elimination reactions under specific conditions.

1-Iodooctadecane can be synthesized through several methods:

  • Alkylation Reactions: It can be produced by the reaction of octadecane with iodine in the presence of an oxidizing agent.
  • Halogenation: Direct halogenation of octadecane using iodine or iodine monochloride under controlled conditions can yield 1-iodooctadecane.
  • Substitution Reactions: The compound can also be synthesized via nucleophilic substitution reactions involving octadecanol and phosphorus triiodide .

1-Iodooctadecane finds applications in various fields:

  • Organic Synthesis: It serves as an alkylating agent in the synthesis of other organic compounds.
  • Surface Chemistry: It is used to modify surfaces for applications in nanotechnology and materials science.
  • Bioconjugation: Potentially useful in bioconjugation processes where long-chain alkyl groups are required for stability and solubility in biological systems.

Interaction studies involving 1-iodooctadecane primarily focus on its reactivity with metals and other surfaces. For example, studies on its interaction with gold surfaces reveal that it forms stable monolayers that can influence surface properties such as wettability and adhesion . These interactions are crucial for applications in biosensors and electronic devices.

Several compounds share structural similarities with 1-iodooctadecane. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
1-IododecaneC10_{10}H21_{21}IShorter carbon chain; used in similar reactions.
1-IodododecaneC12_{12}H25_{25}IIntermediate carbon chain; exhibits similar reactivity.
1-BromooctadecaneC18_{18}H37_{37}BrContains bromine instead of iodine; different reactivity profile.
Hexadecyl IodideC16_{16}H33_{33}IShorter carbon chain; used in surfactants and emulsifiers.

Uniqueness: The uniqueness of 1-iodooctadecane lies in its long carbon chain, which enhances its hydrophobic characteristics and makes it particularly suitable for applications requiring stable alkyl chains. This property differentiates it from shorter-chain analogs that may not provide the same level of stability or hydrophobicity.

State and Appearance

1-Iodooctadecane exists as a solid at room temperature (20°C), typically appearing as a white or colorless to light yellow crystalline material [1] [2]. The compound can also manifest as a powder to lump to clear liquid depending on temperature and purity conditions [1] [2] [3]. When heated above its melting point, it transitions to a clear liquid state [1] [2]. The physical state classification as a solid is consistent across multiple commercial suppliers and research publications [2] [3].

Phase Transition Parameters

Melting Point (33-35°C)

The melting point of 1-Iodooctadecane is consistently reported as 33-35°C (306-308 K) in the literature [1] [4] [5] [6] [2] [7]. More precise experimental measurements indicate a melting point of 34°C [4] [8] [2] [9]. This relatively low melting point for an 18-carbon alkyl chain compound is attributed to the presence of the bulky iodine atom, which disrupts the efficient packing of the hydrocarbon chains compared to the corresponding alkane (octadecane, melting point ~28°C) [10].

Boiling Point (194-197°C at 2 mmHg)

Under reduced pressure conditions (2 mmHg), 1-Iodooctadecane exhibits a boiling point range of 194-197°C [1] [4] [5] [6] [2] [7]. At standard atmospheric pressure, the boiling point increases significantly to 383°C (656.2 K) [11] [12]. The substantial difference between reduced pressure and atmospheric pressure boiling points reflects the compound's high molecular weight and the need for reduced pressure distillation to prevent thermal decomposition [11] [12].

Density and Mass Properties (1.0959 g/cm³)

The density of 1-Iodooctadecane is reported as 1.0959 g/cm³ (rough estimate) and 1.104 g/cm³ at 20°C [1] [5] [8] [13] [14]. The higher density compared to the corresponding alkane (octadecane: ~0.777 g/cm³) is attributed to the presence of the heavy iodine atom (atomic mass 126.9 amu). The molecular weight is consistently reported as 380.39-380.40 g/mol [1] [4] [5] [8] [15], corresponding to the molecular formula C₁₈H₃₇I [1] [4] [5] [8] [15].

PropertyValueReference
Density (estimate)1.0959 g/cm³ [1] [5]
Density (20°C)1.104 g/cm³ [8] [13] [14]
Molecular Weight380.39-380.40 g/mol [1] [4] [5] [8] [15]

Optical Properties

Refractive Index (1.4762)

The refractive index of 1-Iodooctadecane is reported with varying degrees of precision. Estimated values indicate a refractive index of 1.4762 [1] [5] [16], while more precise measurements at 20°C yield 1.483 [13] [17] [14] [16]. The refractive index is higher than that of the corresponding alkane due to the presence of the polarizable iodine atom, which increases the compound's polarizability and thus its refractive index [16].

Spectroscopic Characteristics

1-Iodooctadecane exhibits characteristic spectroscopic features across multiple analytical techniques:

Infrared Spectroscopy: The compound displays characteristic C-I stretching vibrations in the 515-570 cm⁻¹ region, C-H stretching vibrations at 2800-3000 cm⁻¹, and CH₂ wagging vibrations at 1150-1300 cm⁻¹ [18] [19] [20] [21] [22] [23] [24] [25] [26] [27]. The fingerprint region (400-1500 cm⁻¹) shows a complex pattern unique to this compound [22].

Nuclear Magnetic Resonance: ¹H NMR spectroscopy reveals the characteristic alkyl chain pattern with multiple CH₂ groups, while ¹³C NMR shows alkyl carbon signals with the C-I carbon shifted downfield due to the deshielding effect of the iodine atom [18] [28] [29] [30].

Mass Spectrometry: The molecular ion peak appears at m/z 380, with characteristic fragmentation including the loss of I⁻ (127 mass units) [18] [31].

Thermal Properties

Flash Point (110°C)

The flash point of 1-Iodooctadecane is consistently reported as 110°C (230°F) in closed cup conditions [1] [4] [5] [6] [7]. This relatively high flash point indicates that the compound has limited flammability at ambient temperatures, making it safer to handle compared to more volatile organic compounds [3].

Thermal Stability Parameters

1-Iodooctadecane exhibits heat sensitivity and light sensitivity, requiring careful storage conditions [2] [3] [32]. The compound shows thermal decomposition onset at temperatures above 126°C (estimated from related compounds) [10]. The heat of fusion is calculated as 46.78 kJ/mol, while the heat of vaporization is 109.30 kJ/mol [11] [12].

Critical properties include a calculated critical temperature of 883.65 K and critical pressure of 1135.20 kPa [12]. These values indicate the compound's behavior under extreme conditions and are important for process design applications.

Thermal PropertyValueReference
Flash Point110°C [1] [4] [5] [6] [7]
Heat of Fusion46.78 kJ/mol [12]
Heat of Vaporization109.30 kJ/mol [11] [12]
Critical Temperature883.65 K [12]
Critical Pressure1135.20 kPa [12]

Solubility Profile

Organic Solvent Compatibility

1-Iodooctadecane demonstrates excellent solubility in various organic solvents, reflecting its hydrophobic nature. The compound shows within almost transparency solubility in toluene [1] [2] [33], indicating near-complete miscibility. It is readily soluble in a wide range of organic solvents including hexane, ethyl acetate, and chloroform [34]. The compound also dissolves in ethanol and ether [35], making it compatible with both polar and nonpolar organic solvents.

Aqueous Medium Behavior

1-Iodooctadecane is insoluble in water [35], which is expected for a long-chain alkyl halide. The hydrophobic 18-carbon chain dominates the solubility behavior, preventing dissolution in aqueous media. This property is consistent with the compound's use in organic synthesis and surface modification applications where hydrophobic characteristics are desired [34].

SolventSolubilityReference
TolueneWithin almost transparency [1] [2] [33]
HexaneReadily soluble [34]
Ethyl AcetateReadily soluble [34]
ChloroformReadily soluble [34]
EthanolSoluble [35]
EtherSoluble [35]
WaterInsoluble [35]

XLogP3

10.7

Boiling Point

383.0 °C

Melting Point

34.0 °C

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

1.92e-06 mmHg

Pictograms

Irritant

Irritant

Other CAS

629-93-6

Wikipedia

1-Iodooctadecane

General Manufacturing Information

Octadecane, 1-iodo-: INACTIVE

Dates

Last modified: 08-15-2023

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